

# Initial Screening of Avoralstat for Off-Target Effects

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Compound of Interest		
Compound Name:	Avoralstat	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Avoralstat** (formerly BCX4161) is a potent, orally bioavailable small-molecule inhibitor of plasma kallikrein, developed primarily for the prophylactic treatment of hereditary angioedema (HAE).[1][2] As with any therapeutic candidate, a thorough evaluation of off-target activity is critical to understanding its complete pharmacological profile and ensuring safety. This technical guide provides a comprehensive overview of the initial screening of **Avoralstat** for off-target effects, summarizing key findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

## Introduction to Avoralstat and Off-Target Screening

**Avoralstat** was designed as a selective inhibitor of plasma kallikrein (KLKB1), a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[2] By inhibiting plasma kallikrein, **Avoralstat** aims to prevent the excessive production of bradykinin, the key mediator of swelling attacks in HAE patients.

Off-target screening is a fundamental component of preclinical drug development. It aims to identify unintended interactions between a drug candidate and other biological macromolecules. Such interactions can lead to unexpected adverse effects or, in some cases, reveal opportunities for drug repurposing. Given that **Avoralstat** targets a serine protease, initial screening efforts would logically focus on its activity against other members of the vast serine protease family, which share structural similarities in their active sites.[3]



### **Summary of Identified Off-Target Activity**

Preclinical investigations have revealed that **Avoralstat**, while a potent inhibitor of its primary target, plasma kallikrein, also exhibits inhibitory activity against other serine proteases. The most significant off-target interaction identified is with Transmembrane Serine Protease 2 (TMPRSS2).[4] Additionally, in silico screening and in vitro studies have suggested potential, albeit weaker, interaction with the 3CL protease (3CLpro) of SARS-CoV-2.

#### **Data Presentation**

The following tables summarize the quantitative data on the on-target and identified off-target activities of **Avoralstat**, as well as its clinical safety profile from HAE trials.

Table 1: On-Target and Off-Target Bioactivity of Avoralstat

Target	Assay Type	Measured Activity	Reference
Plasma Kallikrein (KLKB1)	Human Plasma Activity	EC50: 1.14 - 11.1 nM	[4]
Transmembrane Serine Protease 2 (TMPRSS2)	Biochemical Assay	IC50: 2.73 nM	[4]
SARS-CoV-2 Pseudovirus Entry	Cell-Based Assay (Calu-3 2B4 cells)	EC50: 0.7 μM	[4]

| SARS-CoV-2 3CLpro | In Vitro Enzymatic Assay | IC50: 2.16 μM |[5] |

Table 2: Summary of Clinical Safety Profile (HAE Trials)



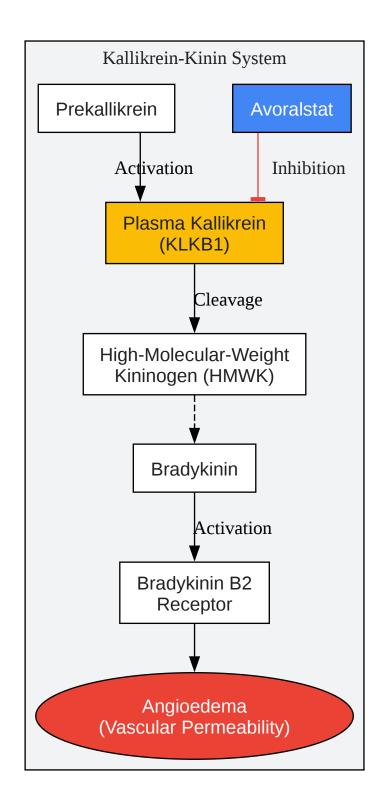
Study Phase	Dosage	Key Safety Findings	Reference
Phase 1	Single doses (50- 1000 mg), Multiple doses (up to 2400 mg/day)	Generally well- tolerated; no serious adverse events (AEs). Highest incidence of gastrointestinal AEs at 2400 mg/day dose.	[6]

| Phase 3 (OPuS-2) | 300 mg and 500 mg (3 times per day) | Generally safe and well-tolerated. No discontinuations due to drug-related AEs. No treatment-related serious AEs. |[1][7] |

## Visualizing Molecular Pathways and Workflows On-Target Pathway: Kallikrein-Kinin System Inhibition

**Avoralstat**'s primary mechanism of action involves the direct inhibition of plasma kallikrein, which disrupts the cascade leading to bradykinin production.





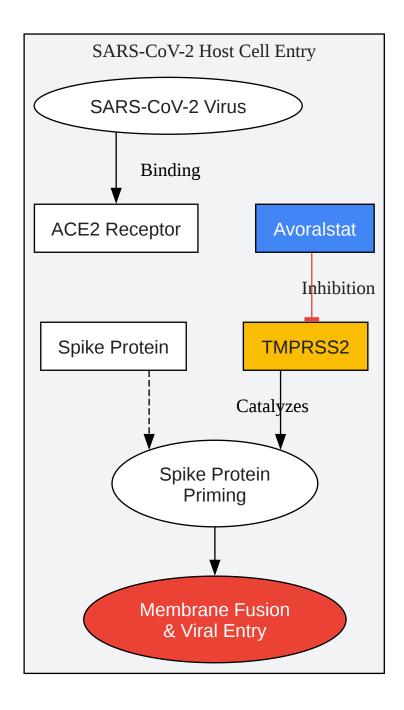
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Caption: Avoralstat inhibits plasma kallikrein, blocking bradykinin release and angioedema.



#### Off-Target Pathway: TMPRSS2 and Viral Entry

The inhibition of TMPRSS2 by **Avoralstat** interferes with the priming of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.[4]



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Caption: **Avoralstat**'s off-target inhibition of TMPRSS2 blocks SARS-CoV-2 spike protein priming.

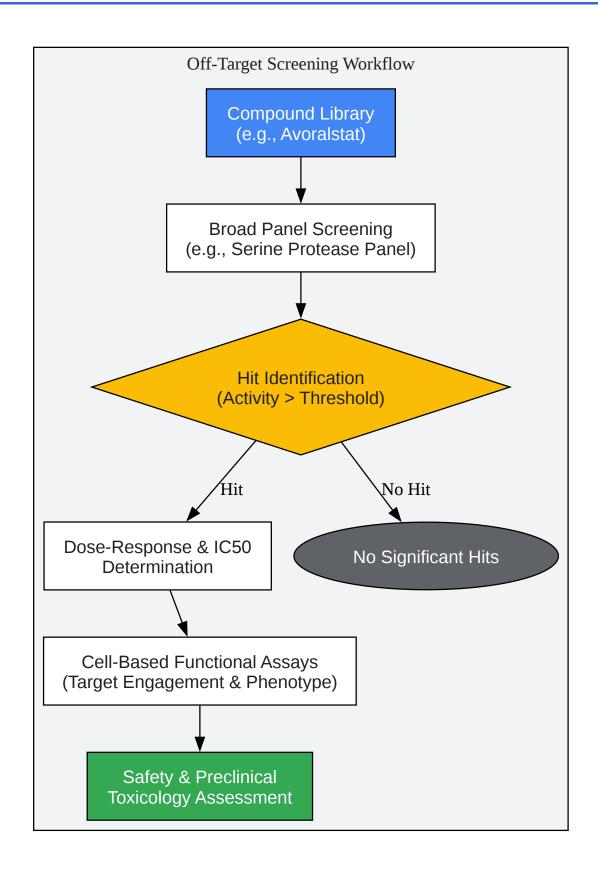




## **General Workflow for Off-Target Screening**

A typical workflow for identifying and characterizing off-target effects involves a tiered approach, from broad screening to specific functional validation.





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Caption: A tiered workflow for screening, identifying, and validating off-target drug interactions.



### **Experimental Protocols**

Detailed below are representative protocols for the types of assays used to screen for and characterize the off-target effects of a serine protease inhibitor like **Avoralstat**.

#### **Protocol: Biochemical Inhibition Assay (Fluorogenic)**

This protocol is a standard method for determining the inhibitory constant (IC50) of a compound against a purified protease.[8]

- Objective: To quantify the direct inhibitory effect of Avoralstat on a panel of purified serine proteases (e.g., TMPRSS2, Factor Xa, Thrombin).
- Materials:
  - Purified recombinant target protease.
  - Specific fluorogenic peptide substrate for the target protease.
  - Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2).
  - Avoralstat, serially diluted in DMSO.
  - 384-well black assay plates.
  - Fluorescence plate reader.
- Procedure:
  - 1. Prepare serial dilutions of **Avoralstat** in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
  - 2. In a 384-well plate, add 5  $\mu$ L of diluted **Avoralstat** or vehicle (DMSO in Assay Buffer) to appropriate wells.
  - 3. Add 10  $\mu$ L of the target protease (at a predetermined concentration, e.g., 2X final concentration) to each well and incubate for 15-30 minutes at room temperature to allow



for inhibitor binding.

- 4. Initiate the enzymatic reaction by adding 5  $\mu$ L of the fluorogenic substrate (at 4X final concentration, typically near its Km value).
- 5. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
- 6. Monitor the increase in fluorescence over time (kinetic read) at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.
- Data Analysis:
  - 1. Calculate the initial reaction velocity (V) for each concentration of **Avoralstat**.
  - 2. Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  - 3. Plot the percent inhibition versus the logarithm of **Avoralstat** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

#### **Protocol: Cell-Based Viral Entry Assay**

This assay assesses the ability of a compound to block a biological process mediated by an off-target protein in a cellular context.[4]

- Objective: To determine if Avoralstat's inhibition of TMPRSS2 is sufficient to block SARS-CoV-2 pseudovirus entry into host cells.
- Materials:
  - Calu-3 or other susceptible host cell lines (e.g., Calu-3 2B4).[4]
  - Pseudovirus particles expressing the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., Luciferase).
  - Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
  - Avoralstat, serially diluted.



- 96-well clear-bottom white plates.
- Luciferase assay reagent.
- Luminometer.
- Procedure:
  - 1. Seed Calu-3 cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.
  - 2. Prepare serial dilutions of **Avoralstat** in cell culture medium.
  - 3. Remove the old medium from the cells and add the medium containing the different concentrations of **Avoralstat**. Incubate for 1-2 hours at 37°C.
  - 4. Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.
  - 5. Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
  - 6. After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis:
  - 1. Normalize the luminescence signal to the vehicle-treated control wells (0% inhibition) and uninfected wells (100% inhibition).
  - 2. Plot the percent inhibition of viral entry versus the logarithm of **Avoralstat** concentration.
  - 3. Calculate the EC50 value by fitting the curve using a suitable nonlinear regression model.

#### **Discussion and Conclusion**

The initial screening of **Avoralstat** has successfully characterized its potent on-target activity against plasma kallikrein and identified a significant off-target interaction with the serine protease TMPRSS2.[4] The inhibitory potency against TMPRSS2 (IC50 = 2.73 nM) is



comparable to its on-target potency, suggesting a potential for dual activity. This off-target finding was functionally confirmed in a cell-based assay, where **Avoralstat** inhibited SARS-CoV-2 pseudovirus entry with an EC50 of 0.7  $\mu$ M.[4] This discovery has opened avenues for repurposing **Avoralstat** as a potential therapeutic for COVID-19.[4]

The clinical safety profile of **Avoralstat** in HAE trials was generally favorable, with most adverse events being mild and gastrointestinal in nature at very high doses.[6] While the OPuS-2 trial did not meet its primary endpoint for preventing HAE attacks, it provided valuable safety data.[1][7]

In conclusion, the off-target screening of **Avoralstat** provides a clear example of the importance of this process in modern drug development. It not only helps to anticipate potential side effects but can also uncover new therapeutic applications. For researchers and drug development professionals, these findings underscore the necessity of employing a comprehensive suite of biochemical and cell-based assays to build a complete pharmacological profile of a drug candidate, ensuring both safety and the potential for expanded utility.

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